molecular formula C11H15ClN2O2 B6302885 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 2270908-52-4

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B6302885
CAS No.: 2270908-52-4
M. Wt: 242.70 g/mol
InChI Key: ZEEVEUQXPYCRDP-UHFFFAOYSA-N
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Description

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic compound belonging to the 3,4-dihydroquinolin-2(1H)-one class, characterized by a bicyclic quinoline core with a ketone group at position 2 and a 2-aminoethoxy substituent at position 5. This scaffold is frequently modified for pharmaceutical applications, particularly in antipsychotics (e.g., aripiprazole derivatives) and β-blockers (e.g., carteolol precursors) . The aminoethoxy group enhances water solubility and may influence receptor-binding affinity due to its basic amine functionality.

Properties

IUPAC Name

7-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-3-1-8-2-4-11(14)13-10(8)7-9;/h1,3,7H,2,4-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEVEUQXPYCRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Aminoethoxy Side Chain: The aminoethoxy side chain can be introduced through a nucleophilic substitution reaction, where an appropriate ethoxyamine derivative reacts with the quinoline core.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The aminoethoxy side chain can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Neuropharmacological Applications

One of the most significant areas of research involving 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is its potential use in treating neurodegenerative diseases such as Alzheimer’s disease (AD). The compound has been investigated for its ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the management of AD.

Antidepressant Properties

Research has indicated that derivatives of 3,4-dihydroquinolinone, including this compound, exhibit antidepressant-like effects. A study highlighted that compounds within this class can stimulate central nervous system activity, suggesting their potential as novel antidepressants .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that allow for modifications leading to derivatives with enhanced biological activity. For instance, modifications to the side chains can significantly alter pharmacokinetic properties and improve selectivity towards specific targets within the brain .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

Alzheimer’s Disease Models

In vitro studies demonstrated that this compound effectively crosses the blood-brain barrier (BBB) and inhibits both ChEs and MAOs at low concentrations. This dual inhibition is particularly beneficial for AD treatment as it addresses multiple pathways involved in disease pathology .

Antidepressant Activity

In animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors. These findings support its potential application as an antidepressant agent .

Comparative Data Table

Application Mechanism Research Findings
Alzheimer’s DiseaseInhibition of ChEs and MAOsEffective in increasing neurotransmitter levels
AntidepressantCNS stimulationSignificant reduction in depressive behaviors
Neuroprotective EffectsPotential antioxidant propertiesMay protect neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on substituents at the 7-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 7-Substituted 3,4-Dihydroquinolin-2(1H)-one Derivatives

Compound Name Substituent at Position 7 Key Features Applications/Implications Reference
7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one HCl -OCH₂CH₂NH₂·HCl Basic amine enhances solubility; potential for CNS receptor interactions Intermediate for antipsychotics or β-blockers
Aripiprazole Impurity C (EP) -O(CH₂)₄-4-(2-chlorophenyl)piperazine Bulky piperazine group; lipophilic Metabolite/pharmacokinetic studies; influences dopamine D2 receptor binding
7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one -OCH₂CH(OH)CH₂Cl Chlorohydrin moiety; reactive intermediate Precursor for β-blockers (e.g., carteolol) via epoxide formation
7-Methoxy-3,4-dihydroquinolin-2(1H)-one -OCH₃ Electron-donating methoxy group; reduced polarity Model compound for studying substituent effects on ring reactivity
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one HCl -OCH₃ and -CH₂NH₂·HCl at position 4 Dual functionalization; increased steric hindrance Potential dual-action ligand for CNS targets
7-(4-Hydroxy-butoxy)-3,4-dihydroquinolin-2(1H)-one -O(CH₂)₄OH Hydrophilic hydroxyl group; metabolic susceptibility Aripiprazole-related impurity; studies on oxidative stability

Key Findings:

Substituent Effects on Solubility: The aminoethoxy group in the target compound improves aqueous solubility compared to methoxy or chloroalkyl substituents, which are more lipophilic . Piperazine-containing analogs (e.g., aripiprazole impurities) exhibit high lipophilicity, favoring blood-brain barrier penetration but increasing metabolic stability challenges .

Biological Activity: Chlorohydrin derivatives (e.g., 7-(3-chloro-2-hydroxypropoxy)-...) are critical intermediates in β-blocker synthesis, where stereochemistry dictates β-adrenergic receptor selectivity .

Synthetic Accessibility: Alkylation with chloroalkylamine salts (e.g., Scheme 1 in ) is a common route for introducing aminoethoxy groups . Piperazine-linked analogs require multi-step nucleophilic substitutions and coupling reactions, increasing synthetic complexity .

Notes on Pharmacological and Industrial Relevance

  • β-Blocker Development : Chlorohydrin derivatives are cost-effective intermediates for carteolol but require precise base stoichiometry to avoid dimerization during synthesis .
  • Antipsychotic Impurities : Aripiprazole-related compounds highlight the importance of substituent length and rigidity in minimizing off-target effects .
  • Safety and Handling: While specific safety data for the target compound are unavailable, structurally related 3,4-dihydroquinolin-2(1H)-one derivatives often require precautions against inhalation and skin contact .

Biological Activity

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS: 522660-63-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its mechanisms of action, efficacy in inhibiting key enzymes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN2O. Its structure features a quinolinone core, which is significant for its pharmacological properties.

The primary biological activity of this compound is attributed to its role as an inhibitor of cholinesterases (ChEs) and monoamine oxidases (MAOs). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating cognitive decline associated with AD.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of various quinolinone derivatives, including this compound. The following table summarizes the inhibitory activities against ChEs and MAOs:

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
3eAChE0.28Mixed
3eMAO-B2.81Competitive
3eMAO-A0.91Competitive

The compound demonstrated significant inhibition against acetylcholinesterase (AChE) and MAOs, indicating its potential as a therapeutic agent for AD .

Case Studies

  • Neuroprotective Effects : In vitro studies showed that the compound could cross the blood-brain barrier (BBB) effectively, which is crucial for any neurotherapeutic agent. It exhibited low cytotoxicity on neuronal cell lines at concentrations below 12.5 µM .
  • Acute Toxicity : In vivo studies indicated that even at high doses (2500 mg/kg), the compound did not show acute toxicity in mice, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the substituents on the quinolinone core can significantly affect the inhibitory potency against ChEs and MAOs. For instance:

  • Compounds with longer alkylamine side chains tend to exhibit enhanced inhibitory activity.
  • The introduction of specific functional groups was found to optimize binding affinity to the active sites of these enzymes .

Q & A

Q. What are the recommended synthesis protocols for 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride?

  • Methodological Answer : The compound is synthesized via nucleophilic displacement reactions. For example, intermediates like chloropropyl derivatives (e.g., compound 36 in ) are prepared by reacting precursors with chloroiodopropane under NaH/DMF conditions. Subsequent displacement with dimethylamine or pyrrolidine in aqueous acetonitrile (with catalytic KI at 60°C) yields aminoethoxy-linked intermediates . Final coupling with thiophene thioimidate reagents is performed to introduce functional groups. Key steps include:
  • Reaction conditions : 60°C, aqueous acetonitrile, KI catalysis.
  • Purification : Column chromatography (e.g., Biotage flash systems) or solvent recrystallization.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amine coupling (e.g., thiophene carboximidamide derivatives in ).
  • Mass spectrometry : ESIMS and HRMS validate molecular weights (e.g., ESIMS m/z for compound 26 : 357.2 ).
  • X-ray crystallography : Used for derivatives like 7-hydroxy-3,4-dihydroquinolin-2-one to resolve stereochemistry ().

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Chemical-impermeable gloves, lab coats, and respiratory protection to avoid inhalation of dust or vapors .
  • Ventilation : Use fume hoods to minimize exposure.
  • Spill management : Avoid drains; collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from:
  • Variations in substituent positions : For example, 7-fluoro vs. 7-hydroxy derivatives show differing receptor affinities ().
  • Analytical purity : Ensure ≥95% purity via HPLC and compare batch-specific activity data .
  • Solution : Conduct side-by-side assays under standardized conditions (e.g., fixed pH, solvent) and validate via dose-response curves.

Q. What methodologies optimize the coupling efficiency of the aminoethoxy group in this compound?

  • Methodological Answer : Optimization strategies include:
  • Solvent selection : Acetonitrile/water mixtures enhance nucleophilic displacement rates ().
  • Catalysts : KI improves reactivity in chloro-to-amine substitutions (e.g., 72.9% yield for compound 24 in ).
  • Temperature control : 60°C balances reaction speed and byproduct suppression.

Q. How do regulatory guidelines impact the handling and documentation of this compound in international collaborations?

  • Methodological Answer : Compliance requires:
  • GHS alignment : Classify hazards per ECHA guidelines (e.g., avoid environmental discharge) .
  • Documentation : Maintain Safety Data Sheets (SDS) with CAS-specific data (e.g., CAS 6272-29-3 in ).
  • Transport : Follow IMO protocols for hazardous chemicals, though bulk transport data may require case-by-case validation .

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